molecular formula C13H15NO3S B2769672 N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide CAS No. 325984-45-0

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2769672
CAS No.: 325984-45-0
M. Wt: 265.33
InChI Key: PPKLPLWDJXRWSL-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C13H15NO3S and its molecular weight is 265.33. The purity is usually 95%.
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Biological Activity

N-(1,1-Dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)acetamide is a synthetic compound notable for its unique structural features, which include a thiophene ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The molecular formula of this compound is C15H15N2O3S. The structure can be represented as follows:

Structure C15H15N2O3S\text{Structure }\quad \text{C}_{15}\text{H}_{15}\text{N}_{2}\text{O}_{3}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-methylbenzenesulfonyl chloride with an amine derivative, followed by the introduction of the thiophene moiety under controlled conditions. The process ensures high yields and purity through purification techniques like recrystallization or chromatography.

Antimicrobial Properties

Studies have indicated that compounds with similar thiophene structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains. This compound may possess similar properties due to its structural characteristics, which facilitate interaction with microbial targets.

The proposed mechanism of action for this compound involves several interactions at the molecular level:

  • Enzyme Inhibition: The thiophene ring may interact with enzyme active sites through π-π stacking or hydrogen bonding.
  • Protein Binding: The presence of sulfonamide and amine groups allows for potential binding with proteins, influencing their activity and stability .

Study 1: Antimicrobial Activity

A study conducted on a series of thiophene derivatives found that compounds with similar dioxo substitutions exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of structural features in enhancing bioactivity .

Study 2: Anticancer Potential

In another investigation focusing on thiophene-based compounds, researchers identified several analogs that inhibited the proliferation of cancer cell lines through apoptosis pathways. These findings suggest that this compound could be further explored for its anticancer potential .

Comparative Analysis

To understand the biological activity better, a comparative analysis with structurally related compounds is beneficial:

Compound NameStructureNotable FeaturesBiological Activity
N-(1,1-Dioxido-thienothiazol)-N-(4-methylphenyl)acetamideStructureContains thiazole; potential anticancer activityInhibits cancer cell growth
N-(4-Chlorophenyl)-N-(5-methylthiophenesulfonamide)StructureChlorinated phenyl; anti-inflammatory effectsExhibits anti-inflammatory properties

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-10-3-5-12(6-4-10)14(11(2)15)13-7-8-18(16,17)9-13/h3-8,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKLPLWDJXRWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.